molecular formula C27H33NO4 B11997251 Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

Katalognummer: B11997251
Molekulargewicht: 435.6 g/mol
InChI-Schlüssel: RSCCRIZXMUOONM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a decyl group, a 2,5-dimethylphenyl group, and a 1,3-dioxoisoindole-5-carboxylate moiety, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid with decanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

  • Decyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • Glutaric acid, decyl 2,5-dimethylphenyl ester
  • Diglycolic acid, di(2,5-dimethylphenyl) ester

Comparison: Compared to similar compounds, Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate stands out due to its unique structural features, which confer distinct chemical reactivity and potential applications. Its combination of a decyl group and a 1,3-dioxoisoindole moiety makes it particularly versatile in various chemical reactions and industrial applications.

Eigenschaften

Molekularformel

C27H33NO4

Molekulargewicht

435.6 g/mol

IUPAC-Name

decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C27H33NO4/c1-4-5-6-7-8-9-10-11-16-32-27(31)21-14-15-22-23(18-21)26(30)28(25(22)29)24-17-19(2)12-13-20(24)3/h12-15,17-18H,4-11,16H2,1-3H3

InChI-Schlüssel

RSCCRIZXMUOONM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.